

# Chemical structure and properties of Prasugrel (Maleic acid)

Author: BenchChem Technical Support Team. Date: December 2025



# Prasugrel (Maleic Acid): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Prasugrel, a third-generation thienopyridine, is a potent antiplatelet agent utilized in the prevention of thrombotic events in patients with acute coronary syndrome undergoing percutaneous coronary intervention. As a prodrug, prasugrel undergoes metabolic activation to its active metabolite, R-138727, which irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on platelets. This antagonism effectively inhibits platelet activation and aggregation, forming the basis of its therapeutic efficacy. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies associated with prasugrel and its maleate salt.

### **Chemical Structure and Identification**

Prasugrel is chemically described as 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate.[1] The maleic acid salt of prasugrel is the form used in the pharmaceutical formulation.

Chemical Structure of Prasugrel:



Chemical structure of Prasugrel

Figure 1: 2D structure of Prasugrel.

Table 1: Chemical Identification of Prasugrel Maleate

| Identifier        | Value                                                                                                                      | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (Z)-but-2-enedioic acid;[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | [2]       |
| CAS Number        | 389574-20-3                                                                                                                | [2]       |
| Molecular Formula | C24H24FNO7S                                                                                                                | [2]       |
| Molecular Weight  | 489.5 g/mol                                                                                                                | [2]       |
| UNII              | VC4YSF7KNU                                                                                                                 | [2]       |

## **Physicochemical Properties**

The physicochemical properties of prasugrel and its salts are crucial for its formulation, absorption, and bioavailability. Prasugrel hydrochloride, a different salt form, is soluble at acidic pH (pH 2), slightly soluble at pH 3 to 4, and practically insoluble at pH 6 to 7.5.[3][4] The maleate salt was developed to improve stability.[5]

Table 2: Physicochemical Properties of Prasugrel and its Salts



| Property                                                                                | Value             | Salt<br>Form/Comment | Reference |
|-----------------------------------------------------------------------------------------|-------------------|----------------------|-----------|
| Melting Point                                                                           | 120.0 to 124.0 °C | Not specified        | [3]       |
| >173 °C (dec.)                                                                          | Hydrochloride     | [6]                  |           |
| pKa (Strongest Basic)                                                                   | 5.12              | Predicted            | [7][8]    |
| Solubility                                                                              | 2.37e-03 g/L      | Free Base            | [9]       |
| Soluble at pH 2,<br>slightly soluble at pH<br>3-4, practically<br>insoluble at pH 6-7.5 | Hydrochloride     | [3][9]               |           |
| LogP                                                                                    | 3.536             | Not specified        | [9]       |

## Mechanism of Action: P2Y12 Receptor Antagonism

Prasugrel is a prodrug that requires in vivo metabolic activation to exert its pharmacological effect.[3][10][11][12] The process involves two main steps:

- Hydrolysis: The ester group of prasugrel is rapidly hydrolyzed by esterases, primarily in the intestine and liver, to form an inactive thiolactone intermediate.[10]
- Cytochrome P450-mediated Oxidation: The thiolactone is then oxidized by cytochrome P450
  enzymes (mainly CYP3A4 and CYP2B6) to open the thiolactone ring, forming the active
  metabolite, R-138727.[10]

The active metabolite, R-138727, is a potent and irreversible antagonist of the P2Y12 receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets.[1][13][14][15]

## **P2Y12 Signaling Pathway**

The P2Y12 receptor plays a central role in ADP-induced platelet aggregation.[14] Its activation by ADP initiates a signaling cascade that leads to platelet activation and thrombus formation. The irreversible binding of R-138727 to the P2Y12 receptor blocks this pathway.





Click to download full resolution via product page

P2Y12 receptor signaling pathway and its inhibition by prasugrel's active metabolite.

# **Experimental Protocols**

# Quantification of Prasugrel by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the determination of prasugrel in bulk drug and pharmaceutical dosage forms.[2][16][17]

Objective: To quantify the amount of prasugrel using a validated RP-HPLC method.

Materials and Equipment:

- · HPLC system with UV detector
- Inertsil ODS-3V column (250 x 4.6 mm, 5 μm) or equivalent C18 column
- Mobile Phase: 0.02 M Potassium dihydrogen orthophosphate and 0.02 M Dipotassium hydrogen orthophosphate in water:acetonitrile (30:70 v/v)
- Prasugrel reference standard



- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- · Volumetric flasks, pipettes, and syringes
- Syringe filters (0.45 μm)

#### Procedure:

- Mobile Phase Preparation: Prepare the phosphate buffer and mix with acetonitrile in the specified ratio. Degas the mobile phase before use.
- Standard Solution Preparation: Accurately weigh and dissolve the prasugrel reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 100 to 600 µg/mL.
- Sample Preparation (Tablets): Weigh and finely powder a sufficient number of tablets.
   Accurately weigh a portion of the powder equivalent to a known amount of prasugrel and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 μm syringe filter.
- Chromatographic Conditions:
  - Column: Inertsil ODS-3V (250 x 4.6 mm, 5 μm)
  - Mobile Phase: Phosphate buffer: Acetonitrile (30:70 v/v)
  - Flow Rate: 1.0 mL/min
  - Detection Wavelength: 210 nm
  - Injection Volume: 20 μL
  - Column Temperature: Ambient



- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Identify the prasugrel peak in the chromatograms based on the retention time
  of the standard. Calculate the concentration of prasugrel in the sample by comparing the
  peak area with the calibration curve generated from the standard solutions.



Click to download full resolution via product page

Workflow for the quantification of prasugrel by RP-HPLC.



# Assessment of Platelet Aggregation by Light Transmission Aggregometry (LTA)

This protocol provides a general method for assessing the inhibitory effect of prasugrel on ADP-induced platelet aggregation.[18][19][20][21]

Objective: To measure the percentage of platelet aggregation inhibition in response to ADP in platelet-rich plasma (PRP).

### Materials and Equipment:

- Light Transmission Aggregometer
- Centrifuge
- Blood collection tubes containing 3.2% or 3.8% sodium citrate
- Adenosine diphosphate (ADP) solution (e.g., 20 μM)
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- Pipettes

#### Procedure:

- Blood Collection: Draw venous blood into sodium citrate tubes.
- PRP and PPP Preparation:
  - Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.
  - Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.
- Aggregometer Setup:



- Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
- Platelet Aggregation Assay:
  - Pipette a specific volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
  - Allow the PRP to equilibrate for a few minutes.
  - Add the ADP solution to the PRP to induce aggregation.
  - Record the change in light transmittance for a set period (e.g., 5-10 minutes). The maximum platelet aggregation is determined.
- Calculation of Inhibition: The percentage of inhibition of platelet aggregation (IPA) is calculated relative to a baseline measurement taken before prasugrel administration.





Click to download full resolution via product page

Workflow for assessing platelet aggregation by Light Transmission Aggregometry.



## Conclusion

Prasugrel maleate is a well-characterized antiplatelet agent with a defined chemical structure and a potent, irreversible mechanism of action targeting the P2Y12 receptor. Its physicochemical properties have been optimized for pharmaceutical formulation and oral administration. The experimental protocols detailed in this guide provide a foundation for the analytical characterization and pharmacodynamic assessment of prasugrel in research and drug development settings. A thorough understanding of these technical aspects is essential for the continued investigation and clinical application of this important therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prasugrel CAS#: 150322-43-3 [m.chemicalbook.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. US20090281136A1 Prasugrel pharmaceutical formulations Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Prasugrel | C20H20FNO3S | CID 6918456 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ymerdigital.com [ymerdigital.com]
- 11. au.edu.sy [au.edu.sy]
- 12. Prasugrel Wikipedia [en.wikipedia.org]

## Foundational & Exploratory





- 13. medchemexpress.com [medchemexpress.com]
- 14. JCI Central role of the P2Y12 receptor in platelet activation [jci.org]
- 15. researchgate.net [researchgate.net]
- 16. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. phmethods.net [phmethods.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Platelet inhibition with prasugrel (CS-747) compared with clopidogrel in patients undergoing coronary stenting: the subset from the JUMBO study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Platelet function normalization after a prasugrel loading-dose: time-dependent effect of platelet supplementation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of Prasugrel (Maleic acid)]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1600192#chemical-structure-and-properties-of-prasugrel-maleic-acid]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com